![molecular formula C16H18N4OS B5309696 1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5309696.png)
1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide, commonly known as MBT, is a benzotriazole derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBT is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
MBT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer properties by inhibiting the activity of 1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide, which are overexpressed in many types of cancer. MBT has also been shown to have antiviral properties by inhibiting the replication of the hepatitis C virus. In addition, MBT has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Mechanism of Action
MBT inhibits the activity of 1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide by binding to the active site of the enzyme. This results in the activation of downstream signaling pathways, which can lead to cell death in cancer cells. In addition, MBT has been shown to inhibit the replication of the hepatitis C virus by binding to the viral RNA polymerase. This prevents the virus from replicating and spreading.
Biochemical and Physiological Effects:
MBT has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process. MBT has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. In addition, MBT has been found to inhibit the replication of the hepatitis C virus, which can prevent the virus from causing liver damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MBT in lab experiments is its potency as a PTP inhibitor. This makes it a useful tool for studying the role of 1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide in various cellular processes. However, one limitation of using MBT in lab experiments is its low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on MBT. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Another area of interest is its potential as a tool for studying the role of 1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide in various cellular processes. Additionally, further research is needed to determine the optimal dosage and delivery method for MBT in clinical settings.
Synthesis Methods
The synthesis of MBT involves the reaction of 2-thienylbutyric acid with 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure MBT.
properties
IUPAC Name |
1-methyl-N-(1-thiophen-2-ylbutyl)benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-3-5-12(15-6-4-9-22-15)17-16(21)11-7-8-14-13(10-11)18-19-20(14)2/h4,6-10,12H,3,5H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGAAFJNBXUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CS1)NC(=O)C2=CC3=C(C=C2)N(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

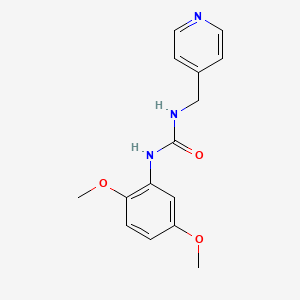
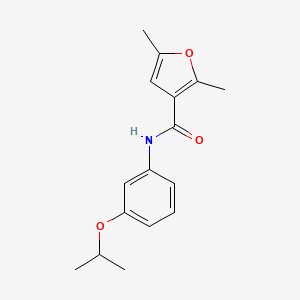
![2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B5309627.png)
![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)
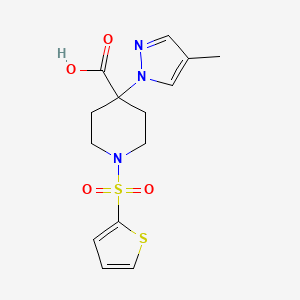
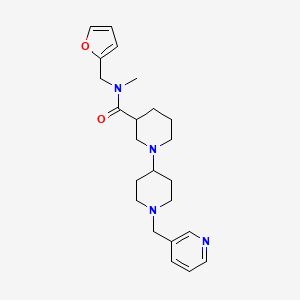
![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol](/img/structure/B5309655.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5309671.png)
![2-(3-chloro-4-hydroxyphenyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5309683.png)
![N~2~-acetyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5309695.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide](/img/structure/B5309698.png)
![3-methyl-7-(5-quinoxalinylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5309708.png)
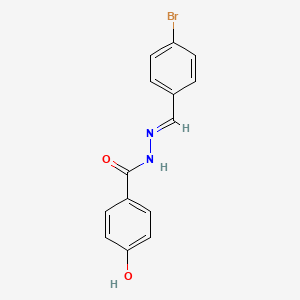
![5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one](/img/structure/B5309718.png)